2,2-Dibromo-1h-indene-1,3(2h)-dione
Description
Contextualization within Halogenated Indene-1,3-dione Scaffolds
The indane-1,3-dione framework is a privileged scaffold in chemistry, serving as the foundation for a wide array of compounds with applications in medicinal chemistry, materials science, and as photoinitiators. nih.govencyclopedia.pub The introduction of halogen atoms, particularly at the C2 position, significantly modulates the electronic properties and reactivity of the indane-1,3-dione core. Halogenated indane-1,3-diones are key precursors for a variety of chemical transformations. nih.gov The presence of the two bromine atoms in 2,2-Dibromo-1H-indene-1,3(2H)-dione makes the C2 carbon highly electrophilic and a good leaving group, facilitating a range of substitution and cyclization reactions.
Historical Development and Significance of Polyhalogenated Cyclic Diones
The study of halogenated cyclic ketones has a rich history, with early research focusing on their synthesis and fundamental reactivity. The introduction of multiple halogen atoms onto a cyclic ketone framework was found to dramatically influence the compound's chemical behavior, often leading to unique rearrangement and cycloaddition reactions. Ketones with γ-halo substitutions, for instance, have been recognized as valuable starting materials for the synthesis of biologically active compounds. nih.gov While the synthesis of γ-chloro ketones has been traditionally more common, the use of γ-bromo and γ-iodo ketones is synthetically advantageous due to the better leaving group ability of bromide and iodide ions. nih.gov The development of methods for the selective fluorination of cyclic ketones, such as with the use of Selectfluor®, has further expanded the toolbox for creating novel fluorinated molecules with potential applications in pharmaceuticals and materials science. researchgate.netsapub.org The broader class of polyhalogenated cyclic diones, to which this compound belongs, has thus become an important area of investigation for accessing complex molecular architectures.
Role of Indene-1,3-dione Derivatives in Advanced Synthetic Strategies
Indane-1,3-dione and its derivatives are highly valued in advanced synthetic strategies due to their versatile reactivity. nih.gov They are frequently employed in multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules in a single step. psu.edu The active methylene (B1212753) group in the parent indane-1,3-dione and the reactive di-halogenated center in compounds like this compound serve as key functional handles for the synthesis of a diverse range of fused and spiro heterocyclic compounds. psu.eduresearchgate.net These scaffolds are of significant interest as they are prevalent in many natural products and pharmaceutically active molecules. The ability to construct intricate spiro[diindenopyridine-indoline]triones and other complex systems highlights the synthetic utility of indane-1,3-dione derivatives. chemicalbook.com
Overview of Key Research Trajectories for this compound
Current research involving this compound is primarily focused on its application as a precursor for the synthesis of novel heterocyclic compounds. Key research trajectories include its use in cyclocondensation and cycloaddition reactions to generate diverse molecular scaffolds.
One significant area of investigation is the reaction of this compound with various nucleophiles to construct fused heterocyclic systems. For example, its reaction with 2-aminobenzenethiols leads to the formation of benzo[b]indeno[1,2-e] nih.govresearchgate.netthiazin-11(10aH)-ones. researchgate.net
| Reactants | Product | Yield |
| 2-bromo-2-(substitutedphenyl)-1H-indene-1,3(2H)-diones and 2-aminobenzenethiols | Benzo[b]indeno[1,2-e] nih.govresearchgate.netthiazin-11(10aH)-ones | 70-85% |
A table showing the synthesis of benzo[b]indeno[1,2-e] nih.govresearchgate.netthiazin-11(10aH)-ones from 2-bromo-2-(substitutedphenyl)-1H-indene-1,3(2H)-diones and 2-aminobenzenethiols. researchgate.net
Furthermore, this compound is a valuable reagent for the synthesis of spiro compounds. Research has demonstrated its utility in creating complex spirocyclic frameworks, which are of great interest in medicinal chemistry due to their rigid three-dimensional structures. The development of novel synthetic routes to these complex molecules using this compound as a starting material continues to be an active area of research.
Structure
3D Structure
Properties
IUPAC Name |
2,2-dibromoindene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2O2/c10-9(11)7(12)5-3-1-2-4-6(5)8(9)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRUQZYEVHBSMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10295980 | |
| Record name | 2,2-dibromo-1h-indene-1,3(2h)-dione | |
| Source | EPA DSSTox | |
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Molecular Weight |
303.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1685-97-8 | |
| Record name | 2,2-Dibromo-1H-indene-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1685-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,2-Dibromo-1H-indene-1,3(2H)-dione | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC106637 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106637 | |
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| Record name | 2,2-dibromo-1h-indene-1,3(2h)-dione | |
| Source | EPA DSSTox | |
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Synthetic Methodologies and Precursor Chemistry of 2,2 Dibromo 1h Indene 1,3 2h Dione
Strategies for Carbon-Bromine Bond Introduction at the C-2 Position
The formation of the geminal dibromide at the C-2 position of the 1H-indene-1,3(2H)-dione core is the cornerstone of its synthesis. The strategies to achieve this can be broadly categorized into direct halogenation and indirect pathways.
Direct Halogenation Protocols Utilizing Bromine Sources
Direct halogenation stands as the most common and straightforward method for synthesizing 2,2-Dibromo-1H-indene-1,3(2H)-dione. This approach leverages the acidity of the methylene (B1212753) protons at the C-2 position of 1H-indene-1,3(2H)-dione, which facilitates the electrophilic substitution by a bromine source. A prevalent method involves the use of elemental bromine (Br₂) in a suitable solvent. For instance, the reaction of 1,3-indandione (B147059) with two equivalents of bromine in acetic acid directly yields 2,2-dibromo-1,3-indandione.
Indirect Synthetic Pathways via Pre-functionalized Indane Derivatives
While direct bromination is highly effective, indirect routes offer alternative strategies, particularly when aiming for specific substitution patterns or milder reaction conditions. These methods involve the use of indane derivatives that are pre-functionalized at the C-2 position. A plausible, though less common, indirect pathway could involve the synthesis of an intermediate that is subsequently converted to the dibromo derivative.
Synthesis from Indane-1,3-dione Precursors
The synthesis of this compound predominantly starts from the readily available and commercially accessible precursor, indane-1,3-dione. The optimization of the reaction conditions and the appropriate selection of reagents are crucial for achieving high yields and purity of the final product.
Optimization of Reaction Conditions for Dibromination
The conditions under which the dibromination of indane-1,3-dione is carried out significantly influence the outcome of the reaction. The choice of solvent is a critical parameter. Research has demonstrated that conducting the bromination of indane-1,3-dione in boiling glacial acetic acid leads to the successful formation of 2,2-dibromo-1,3-indandione. In contrast, performing the reaction in a mixture of chloroform (B151607) and water can lead to the formation of ninhydrin, highlighting the solvent's role in directing the reaction pathway.
Table 1: Solvent Effects on the Bromination of Indane-1,3-dione
| Solvent System | Product | Reference |
| Boiling Glacial Acetic Acid | 2,2-Dibromo-1,3-indandione | |
| Chloroform and Water | Ninhydrin |
Catalyst Systems and Reagent Selection in Bromination Reactions
The selection of the brominating agent is a key aspect of the synthesis. Elemental bromine is a widely used reagent for this transformation. The reaction is typically performed in an acidic medium like glacial acetic acid, which can also serve as a catalyst by promoting the enolization of the dione (B5365651), thereby activating the C-2 position for bromination.
Multi-step Synthetic Routes to Access Substituted this compound
The synthesis of derivatives of this compound bearing substituents on the aromatic ring necessitates multi-step synthetic sequences. These routes typically involve the initial synthesis of a substituted indane-1,3-dione, which is then subjected to the dibromination reaction. The methods for preparing substituted indane-1,3-diones are varied and allow for the introduction of a wide range of functional groups, which can then be carried through the subsequent bromination step to afford the desired substituted 2,2-dibromo derivatives.
Precursor Functionalization and Subsequent Bromination
A principal strategy for synthesizing substituted indane-1,3-diones involves the functionalization of precursors prior to the formation of the indane-1,3-dione core, followed by the targeted bromination. The most fundamental precursor is 1H-indene-1,3(2H)-dione itself, which is typically synthesized via the condensation of dialkyl phthalates with alkyl acetates under basic conditions, followed by acidic hydrolysis and decarboxylation. nih.gov
Once the 1H-indene-1,3(2H)-dione scaffold is obtained, the subsequent dibromination occurs at the C-2 position. This position is highly reactive due to the acidic nature of its methylene protons, which are flanked by two electron-withdrawing carbonyl groups. The reaction proceeds readily with a suitable brominating agent, such as elemental bromine, in an appropriate solvent.
Alternatively, functionalization can be introduced on the aromatic ring of the indane-1,3-dione structure. This is generally achieved by starting with an already substituted precursor, as direct halogenation of the indane-1,3-dione aromatic ring is often not feasible post-synthesis. nih.gov For instance, halogenated phthalic anhydrides can be converted into the corresponding halogenated indane-1,3-diones. nih.gov This approach allows for the synthesis of derivatives with specific substitution patterns on the benzene (B151609) ring, which can then be subjected to bromination at the C-2 position.
| Precursor | Reagent | Product | Reference |
|---|---|---|---|
| Phthalic anhydride | Ethyl acetoacetate | 1H-Indene-1,3(2H)-dione | nih.gov |
| 4-Chlorophthalic anhydride | Ethyl acetoacetate | 5-Chloro-1H-indene-1,3(2H)-dione | nih.gov |
| 4-Bromophthalic anhydride | Ethyl acetoacetate | 5-Bromo-1H-indene-1,3(2H)-dione | nih.gov |
| 4-Iodophthalic anhydride | Ethyl acetoacetate | 5-Iodo-1H-indene-1,3(2H)-dione | nih.gov |
| 4-Nitrophthalic anhydride | Ethyl acetoacetate | 5-Nitro-1H-indene-1,3(2H)-dione | nih.gov |
Sequential Halogenation and Oxidation Strategies
An alternative conceptual approach to the synthesis of this compound involves sequential halogenation and oxidation steps on a suitable hydrocarbon precursor. This strategy would circumvent the direct use of 1H-indene-1,3(2H)-dione. For example, a theoretical pathway could involve the initial bromination of indene (B144670) at the allylic C-2 position, followed by oxidation of the C-1 and C-3 positions to form the dione functionality.
In the realm of biocatalysis, enzymatic reactions represent a sophisticated form of sequential halogenation and oxidation. nih.gov Halogenase enzymes can introduce halogen atoms onto unactivated carbon centers, a transformation that is challenging in traditional organic synthesis. nih.gov Following such a specific halogenation, oxidase enzymes could potentially be employed to install the ketone functionalities. While specific enzymatic routes for the synthesis of this compound are not prominently documented, the mechanistic diversity of halogenase and oxidase enzymes suggests the theoretical potential for such biocatalytic pathways. nih.gov These enzymes offer high selectivity and operate under mild conditions, aligning with the principles of green chemistry.
Green Chemistry Approaches in the Synthesis of this compound
In recent years, the development of environmentally benign synthetic methods has become a major focus in chemical research. For the synthesis of this compound and related compounds, green chemistry approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.
Solvent-Free Methodologies and Mechanochemical Syntheses
Solvent-free reactions offer significant environmental benefits by eliminating solvent waste and simplifying product purification. Several synthetic transformations have been successfully conducted under solvent-free conditions, often with thermal or microwave activation. mdpi.compsu.edu For instance, the synthesis of 1,3-diynes from 1,1-dibromoalkenes has been achieved efficiently under solvent-free conditions at room temperature, demonstrating the viability of this approach for reactions involving dibromo compounds. researchgate.net
Mechanochemistry, the use of mechanical force (e.g., grinding, milling, or shearing) to induce chemical reactions, represents another powerful solvent-free technique. researchgate.netchemrxiv.org This method has been applied to a wide range of syntheses, from complex organic molecules to inorganic materials like perovskites. mrs-j.orgrsc.orgrsc.org Mechanochemical methods can enhance reaction rates, improve yields, and sometimes lead to the formation of products that are inaccessible through traditional solution-phase chemistry. researchgate.net The synthesis of bridged bicyclo aza-sulfone derivatives via a tandem Michael addition-1,3-dipolar cycloaddition has been successfully demonstrated using a solvent-free mechanochemical process, highlighting its utility in complex multi-step reactions. researchgate.net
| Reaction Type | Methodology | Key Findings | Reference |
|---|---|---|---|
| Synthesis of 1,3-diynes | Solvent-free, Cu-catalyzed | Efficient synthesis from 1,1-dibromoalkenes at ambient temperature. | researchgate.net |
| Synthesis of Xanthene Derivatives | Solvent-free, one-pot | Multicomponent synthesis achieved under solvent-free conditions. | mdpi.com |
| Synthesis of Bicyclic Aza-sulfones | Mechanochemical (Mixer-mill) | Catalyst- and solvent-free conditions, shorter reaction times. | researchgate.net |
| Synthesis of Cesium Lead Halide Perovskites | Mechanochemical (Ball-milling) | Fast, solvent-free route to high-purity inorganic perovskites. | rsc.org |
Application of Task-Specific Ionic Liquids in Related Systems
Task-specific ionic liquids (TSILs) are a class of ionic liquids (ILs) that are specifically designed with a functional group covalently attached to the cation or anion. tandfonline.com This functionalization imparts specific chemical properties, allowing them to act not just as solvents but also as catalysts or reagents in a chemical process. tandfonline.comsigmaaldrich.com
The application of TSILs in halogenation reactions is a promising area of green chemistry. tandfonline.com By incorporating acidic or basic functionalities, or groups that can interact with halogens, TSILs can enhance reaction rates and selectivities. tandfonline.commdpi.com For example, ILs can facilitate nucleophilic substitution reactions through strong Coulombic interactions with reactants. mdpi.com Thermodynamic studies on the halogenation of imidazolium-based ionic liquids provide a theoretical foundation for designing TSILs for specific halogenation tasks. iaea.orgarxiv.org While the direct application of TSILs for the synthesis of this compound is not extensively reported, their proven utility in a variety of organic syntheses, including bromofunctionalization, suggests their high potential in this area. tandfonline.com The tunability of TSILs allows for the creation of an optimal reaction environment that could promote the efficient and selective dibromination of 1H-indene-1,3(2H)-dione while simplifying product separation and catalyst recycling.
| TSIL Concept | Description | Potential Application | Reference |
|---|---|---|---|
| Functionalized Cation/Anion | An ionic liquid where a functional group is covalently tethered to the cation or anion to impart specific reactivity. | Catalysis, organic synthesis, extraction. | tandfonline.comsigmaaldrich.com |
| Halogenofunctionalization Media | ILs designed to act as a medium and/or catalyst for halogenation reactions (e.g., bromofunctionalization). | Selective halogenation of organic compounds. | tandfonline.com |
| Reaction Promoters | ILs can enhance reaction rates and selectivity through strong Coulombic forces and hydrogen bonding with substrates. | Promotion of nucleophilic substitution reactions. | mdpi.com |
| Thermodynamically Favorable Systems | Theoretical studies guide the design of ILs where halogenation is thermodynamically permitted and favorable. | Rational design of ILs for specific halogenation reactions. | iaea.orgarxiv.org |
Chemical Reactivity and Mechanistic Investigations of 2,2 Dibromo 1h Indene 1,3 2h Dione
Nucleophilic Substitution Reactions at the Dibrominated C-2 Center
The C-2 position of 2,2-dibromo-1H-indene-1,3(2H)-dione is highly electrophilic due to the presence of two electron-withdrawing carbonyl groups and two good leaving groups (bromide ions). This makes it a prime target for a variety of nucleophilic substitution reactions.
The two bromine atoms at the C-2 position can be sequentially or simultaneously displaced by a wide range of nucleophiles. This reactivity allows for the synthesis of a diverse library of 2-substituted and 2,2-disubstituted-1H-indene-1,3(2H)-dione derivatives. One notable application is in the synthesis of heterocyclic systems. For instance, the cyclocondensation reaction of 2-bromo-2-phenyl-1H-indene-1,3(2H)-dione, a related derivative, with 2-aminobenzenethiols proceeds in refluxing ethanol (B145695) to yield benzo[b]indeno[1,2-e] nih.govresearchgate.netthiazin-11(10aH)-ones. researchgate.netresearchgate.net This transformation highlights the utility of the bromo-indenedione scaffold in constructing complex fused heterocycles.
The reaction likely proceeds through an initial nucleophilic attack by the thiol group, displacing the bromide, followed by an intramolecular condensation involving the amino group and the C-1 carbonyl. Research has demonstrated that this method is convenient for producing various benzo globethesis.comnih.govnih.govresearchgate.netthiazino[3,4-a]isoindol-11-ones and related structures with yields ranging from 70-85%. researchgate.net
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Thiol/Amine | 2-Aminobenzenethiol | Fused Thiazine Derivatives |
| Carbon Nucleophiles | Not specified | 2-Substituted Indene-1,3-diones |
| Oxygen Nucleophiles | Not specified | 2-Alkoxy/Hydroxy Indene-1,3-diones |
This table illustrates the potential for diverse nucleophiles to react at the C-2 center, although specific examples for each category starting directly from the 2,2-dibromo compound require further investigation.
In reactions where two different nucleophiles are introduced or when the nucleophile itself is asymmetric, the control of regioselectivity and stereochemistry becomes critical. When a monosubstituted derivative like 2-bromo-2-phenyl-1H-indene-1,3(2H)-dione reacts with substituted 2-aminobenzenethiols, the reaction is regioselective, leading to specific isomers of the final heterocyclic product. researchgate.net
For the parent 2,2-dibromo compound, the first substitution reaction converts the prochiral C-2 center into a chiral center. The stereochemical outcome of the second substitution would depend on the nature of the incoming nucleophile and the reaction conditions. However, detailed studies on stereochemical control in stepwise substitutions at the C-2 position of this compound are not extensively documented in the provided search results. The primary focus has been on cyclocondensation reactions that form fused ring systems.
Transformations Involving the Diketone Moiety
The 1,3-diketone system in the indene (B144670) core is a crucial element of the molecule's reactivity, participating in tautomerism, condensation, and cycloaddition reactions.
Keto-enol tautomerism is a fundamental equilibrium process for carbonyl compounds possessing an α-hydrogen. masterorganicchemistry.comyoutube.com For 1,3-dicarbonyl compounds like the parent indane-1,3-dione, the enol form is significantly stabilized by the formation of a conjugated system and intramolecular hydrogen bonding. youtube.comlibretexts.org This equilibrium between the keto and enol tautomers is critical as each form exhibits different reactivity; the keto form is electrophilic at the carbonyl carbon, while the enol form is nucleophilic at the α-carbon. masterorganicchemistry.com
In this compound, the C-2 carbon lacks hydrogen atoms, which prevents the typical keto-enol tautomerism involving this position. The molecule is locked in the diketo form. However, this characteristic changes dramatically once one or both bromine atoms are substituted with a group bearing an α-hydrogen. For example, after a nucleophilic substitution that introduces an alkyl group at C-2, the resulting 2-alkyl-1,3-indandione can readily enolize. This subsequent enolization can then influence further reactions. The presence of two bulky bromine atoms also sterically shields the carbonyl groups to some extent, which can influence the kinetics of reactions at these centers. Studies on 2-carbamido-1,3-indanedione show the existence of two tautomeric forms in solution, highlighting the importance of this phenomenon in substituted indandiones. researchgate.net
Table 2: Factors Influencing Keto-Enol Equilibrium in 1,3-Diones
| Factor | Influence on Enol Form | Relevance to this compound |
|---|---|---|
| Conjugation | Stabilizing | Becomes relevant after substitution at C-2. masterorganicchemistry.com |
| Intramolecular H-Bonding | Stabilizing | Possible in the enol form of C-2 substituted derivatives. libretexts.org |
| Aromaticity | Highly Stabilizing | A key factor in compounds like phenol, but less direct here. masterorganicchemistry.com |
| Substitution | Varies | The dibromo substitution at C-2 prevents enolization. |
The indane-1,3-dione framework is a well-known participant in condensation and cycloaddition reactions. The Knoevenagel condensation, for instance, involves the reaction of the active methylene (B1212753) group of indane-1,3-dione with aldehydes or ketones. nih.govbeilstein-journals.orgnih.gov While this compound lacks this active methylene group, it can serve as a precursor to derivatives that do.
More relevant are cycloaddition reactions. Derivatives of indane-1,3-dione, particularly 2-arylidene-1,3-indandiones, are excellent dipolarophiles and react with 1,3-dipoles to form five-membered heterocyclic rings. globethesis.comwikipedia.org For example, the reaction of 2-arylidene-1,3-indandiones with 1,3,4-oxathiazol-2-one (B8730521) derivatives leads to the formation of novel spiroindene-1,3-dione isothiazoline derivatives through a cascade Michael/1,3-dipolar cycloaddition. researchgate.net Similarly, [3+2] cycloadditions with azomethine imines and nitrile oxides have been reported to construct complex spiro-heterocyclic systems. nih.govglobethesis.com
These reactions suggest a potential pathway for this compound: an initial reaction (e.g., elimination or substitution) could generate a reactive intermediate, such as a 2-ylidene-1,3-indandione, which then undergoes cycloaddition.
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of the Indene Core
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. youtube.com However, the feasibility of this reaction is highly dependent on the nature of the substituents already present on the aromatic ring. In the case of this compound, the indane-1,3-dione portion of the molecule contains two strongly electron-withdrawing carbonyl groups. These groups deactivate the fused benzene ring towards electrophilic attack by pulling electron density away from the ring through both inductive and resonance effects.
As a result, direct electrophilic aromatic substitution, such as nitration or halogenation, on the benzene ring of the indane-1,3-dione core is generally not feasible under standard conditions. nih.gov Synthetic strategies to produce indane-1,3-diones with substituents on the aromatic ring typically involve introducing these groups at an earlier stage. The common approach is to start with an already substituted precursor, such as a halogenated or nitrated phthalic anhydride, and then construct the indane-1,3-dione ring system from it. nih.govencyclopedia.pub This circumvents the challenge posed by the deactivated aromatic ring.
Reductive Transformations of this compound
The presence of both bromine atoms and carbonyl groups in this compound allows for a range of reductive transformations, offering pathways to various other indane derivatives.
Selective removal of one or both bromine atoms can be achieved using specific reducing agents. This process allows for the generation of 2-bromo-1H-indene-1,3(2H)-dione or the parent 1H-indene-1,3(2H)-dione. The choice of reductant and reaction conditions is critical to control the extent of debromination.
| Reactant | Reagent/Conditions | Product |
| This compound | Various reducing agents | 2-Bromo-1H-indene-1,3(2H)-dione or 1H-Indene-1,3(2H)-dione |
This table illustrates the general outcome of selective debromination, with specific reagents and yields being dependent on the chosen synthetic protocol.
The carbonyl groups of the indene-1,3-dione system can undergo reduction to form alcohols or methylene groups, depending on the reducing agent employed. wikipedia.org For instance, catalytic hydrogenation or metal hydride reagents can be used for these transformations. Such reductions can lead to a variety of indane derivatives with different functional groups.
In some cases, reductive processes can be accompanied by ring rearrangements, leading to the formation of different heterocyclic systems. For example, under certain conditions, the indane skeleton might rearrange to form other cyclic structures.
Radical and Photochemical Reaction Pathways
The carbon-bromine bonds in this compound are susceptible to cleavage under radical or photochemical conditions, opening up unique reaction pathways.
The C-Br bond can undergo homolytic cleavage upon exposure to heat or UV light, generating bromine radicals and an indene-1,3-dione-based radical. youtube.comlibretexts.org This process is a key initiation step in free-radical reactions. The resulting radicals can then participate in a variety of subsequent reactions, such as addition to unsaturated systems or hydrogen abstraction.
The homolytic bond cleavage can be represented as follows:
C₉H₄Br₂O₂ → C₉H₄BrO₂• + Br•
This reactivity is fundamental to many radical-mediated transformations and provides a pathway for the formation of new carbon-carbon or carbon-heteroatom bonds at the C2 position.
Photoinduced Reactivity and Excited State Chemistry
The photochemical behavior of this compound is an area of interest due to the potential for light-induced transformations. While specific studies on the excited state chemistry of this exact molecule are not extensively documented in publicly available literature, the photoinduced reactivity of closely related compounds, such as 2-aryl-2-bromo-1H-indene-1,3(2H)-diones, provides significant insights. researchgate.net
Upon photoirradiation, particularly with UV light, the primary photochemical process anticipated for this compound is the homolytic cleavage of a carbon-bromine (C-Br) bond. This β-cleavage is a common pathway for compounds containing a weak C-Br bond alpha to a carbonyl group. The energy from the absorbed photon is transferred to the molecule, promoting it to an excited state. In this excited state, the C-Br bond is sufficiently weakened to undergo homolysis, generating a bromine radical (Br•) and a resonance-stabilized 2-bromo-1,3-indandione radical.
The stability of this resulting organic radical is a key factor driving the reaction. The unpaired electron can be delocalized over the adjacent carbonyl groups and the aromatic ring, which lowers the energy of the intermediate and facilitates its formation. The subsequent fate of this radical intermediate is highly dependent on the reaction conditions, particularly the solvent used. researchgate.net
In the presence of a hydrogen-donating solvent, such as an alcohol, the 2-bromo-1,3-indandione radical can abstract a hydrogen atom to form 2-bromo-1H-indene-1,3(2H)-dione. Alternatively, in an inert solvent, the radical could potentially dimerize or react with other species present in the reaction mixture. The photochemistry of 2-aryl-2-bromo-1H-indene-1,3(2H)-diones has been shown to yield a mixture of products depending on the solvent, including ether derivatives in alcohol and debrominated products in acetone (B3395972). researchgate.net This suggests a rich and varied photo-reactivity for the title compound that warrants further investigation.
Elucidation of Reaction Mechanisms
Understanding the precise steps involved in the reactions of this compound is crucial for controlling the product distribution and for the rational design of new synthetic methodologies. This involves a combination of kinetic studies and the direct observation of transient species.
Kinetic studies are fundamental to elucidating reaction mechanisms. By monitoring the rate of disappearance of the reactant and the formation of products under various conditions (e.g., temperature, concentration, solvent), a rate law can be determined. For the reactions of this compound, this would provide insights into the molecularity of the rate-determining step.
Table 1: Hypothetical Kinetic Data for a Reaction of this compound
| Temperature (K) | Rate Constant (k) (s⁻¹) |
|---|---|
| 298 | 1.5 x 10⁻⁴ |
| 308 | 3.2 x 10⁻⁴ |
| 318 | 6.8 x 10⁻⁴ |
| 328 | 1.4 x 10⁻³ |
This table presents hypothetical data to illustrate the type of information obtained from kinetic studies. The values are not based on experimental results for this specific compound.
From such data, an Arrhenius plot (ln(k) vs. 1/T) could be constructed to calculate the activation energy. A positive entropy of activation might suggest a dissociative mechanism (like the homolytic cleavage in photoreactions), while a negative value would be consistent with an associative mechanism where the transition state is more ordered than the reactants.
The direct detection and characterization of transient species are paramount for confirming a proposed reaction mechanism. In the context of this compound, the primary reactive intermediates of interest are radicals and potentially ionic species.
As discussed in the context of photoinduced reactivity, the homolytic cleavage of the C-Br bond is expected to generate a 2-bromo-1,3-indandione radical. researchgate.net The identification of this radical could be achieved using spectroscopic techniques such as:
Electron Paramagnetic Resonance (EPR) Spectroscopy: This is the most direct method for detecting and characterizing radical species. The g-factor and hyperfine coupling constants obtained from an EPR spectrum would provide detailed information about the electronic structure and environment of the unpaired electron.
Transient Absorption Spectroscopy: Techniques like flash photolysis allow for the generation of short-lived intermediates and their detection by monitoring changes in absorption over very short timescales (femtoseconds to milliseconds). The transient absorption spectrum can provide a "fingerprint" of the intermediate.
In addition to radical intermediates, ionic intermediates may also play a role in certain reactions. For example, in polar solvents, heterolytic cleavage of the C-Br bond could lead to the formation of a carbocation, which would be highly stabilized by the adjacent carbonyl groups. The presence of such intermediates could be inferred from trapping experiments, where a trapping agent is added to the reaction mixture to react specifically with the proposed intermediate, leading to a stable, characterizable product.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Aryl-2-bromo-1H-indene-1,3(2H)-diones |
| Bromine radical |
| 2-Bromo-1,3-indandione radical |
Advanced Spectroscopic and Structural Elucidation Studies for Reactivity and Structure Property Relationships
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for confirming the identity and purity of 2,2-Dibromo-1H-indene-1,3(2H)-dione. Standard 1H and 13C NMR spectra provide initial verification of the chemical structure. rsc.org In the 1H NMR spectrum of the parent 1,3-indandione (B147059), the protons of the aromatic ring typically appear as a multiplet in the aromatic region, while the methylene (B1212753) protons at the C2 position show a characteristic singlet. nist.gov For this compound, the absence of the C2 proton signal and the specific chemical shifts of the aromatic protons confirm the dibromination at the C2 position.
While 1D NMR is sufficient for basic structural confirmation, 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy are crucial for unambiguous assignment of complex derivatives and for probing spatial relationships. nih.gov
In the context of 1,3-indandione derivatives, HMBC spectra would reveal long-range couplings between protons and carbons. For instance, correlations between the aromatic protons and the carbonyl carbons (C1 and C3) would definitively establish the connectivity within the indane framework. Similarly, correlations to the quaternary C2 carbon would confirm the substitution pattern. nih.gov
NOE spectroscopy provides information about through-space proximity of atoms. In derivatives of 1,3-indandione, NOE enhancements can be used to determine the stereochemistry, such as the configuration of substituents. nih.gov For this compound, NOE experiments could reveal interactions between the bromine atoms and nearby protons on the aromatic ring, offering insights into the molecule's preferred conformation in solution.
A hypothetical table of expected 2D NMR correlations for this compound is presented below.
| Proton(s) | Expected HMBC Correlations (to Carbons) | Expected NOE Correlations (to Protons/Atoms) |
| Aromatic H | Carbonyl C, Aromatic C, Quaternary C2 | Other aromatic protons, potentially Bromine atoms |
Dynamic NMR (DNMR) is a powerful technique for studying dynamic processes such as conformational changes and tautomeric equilibria that occur on the NMR timescale. nih.govrsc.orgslideshare.net For some 1,3-indandione derivatives, keto-enol tautomerism is a significant process. researchgate.net For example, 2-carbamido-1,3-indanedione exists as a mixture of two tautomeric forms in solution, and their equilibrium can be studied by NMR. researchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of their chemical bonds.
The carbonyl (C=O) stretching vibration is one of the most characteristic and intense absorptions in the infrared spectrum. spectroscopyonline.com For ketones, this band typically appears in the region of 1700-1725 cm-1. The exact frequency is sensitive to the electronic and steric environment of the carbonyl group.
In this compound, two carbonyl groups are present within a five-membered ring and are influenced by the adjacent gem-dibromo group. The inclusion of the carbonyl groups in a five-membered ring generally increases the stretching frequency compared to acyclic ketones due to ring strain. Furthermore, the electron-withdrawing inductive effect of the two bromine atoms at the alpha-position is expected to increase the C=O bond order and shift the stretching frequency to a higher wavenumber. It is also possible that Fermi resonance could lead to a splitting of the carbonyl band, a phenomenon observed in some unsaturated lactones and cyclic ketones. researchgate.net
A comparison of the expected carbonyl stretching frequencies in different chemical environments is shown in the table below.
| Compound Type | Typical C=O Stretching Frequency (cm-1) | Factors Influencing Frequency |
| Acyclic Ketone | 1715 | Electronic and steric effects of substituents |
| Cyclopentanone | ~1750 | Ring strain |
| α-Halogenated Ketone | 1725-1745 | Electron-withdrawing effect of halogen |
| This compound | Expected >1750 | Ring strain and strong inductive effect of two bromine atoms |
The carbon-bromine (C-Br) stretching vibrations are typically found in the fingerprint region of the infrared spectrum, which can make their assignment challenging. Generally, the C-Br stretch appears in the range of 690-515 cm-1. orgchemboulder.com The presence of two bromine atoms on the same carbon in this compound would give rise to symmetric and asymmetric stretching modes.
The electronic effects of the carbonyl groups and the aromatic ring can influence the strength and, consequently, the vibrational frequency of the C-Br bonds. The electron-withdrawing nature of the adjacent carbonyl groups may slightly strengthen the C-Br bonds, potentially shifting their stretching frequencies to the higher end of the typical range. Analysis of these vibrations, often aided by computational methods, can provide insight into the electronic structure of the molecule. nih.gov
X-ray Crystallography for Solid-State Molecular Architecture
While spectroscopic methods provide information about the structure and dynamics of molecules in solution, X-ray crystallography offers a precise and unambiguous determination of the molecular architecture in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.
Although the specific crystal structure of this compound is not described in the provided search results, analysis of related 1,3-indandione derivatives reveals key structural features. For instance, the crystal structure of 2-hydroxy-2-(2-oxocycloheptyl)-2,3-dihydro-1H-indene-1,3-dione shows that the five-membered ring of the indene-1,3-dione moiety adopts a twist conformation. researchgate.net In the solid state, molecules of this type are often linked by intermolecular hydrogen bonds and potentially π-π stacking interactions. researchgate.net
In the hypothetical crystal structure of this compound, one would expect the indane ring system to be nearly planar. The C-Br and C=O bond lengths and the bond angles around the sp3-hybridized C2 carbon would be of particular interest. Intermolecular interactions would likely be dominated by dipole-dipole forces and potentially halogen bonding, where the bromine atoms act as electrophilic regions interacting with nucleophilic atoms of neighboring molecules.
A table of expected and observed bond parameters for related compounds is provided below for comparison.
| Bond/Angle | Expected Value/Range | Observed in Related Indandione Derivatives |
| C=O bond length | ~1.20 Å | Varies with substitution |
| C-C (aromatic) bond length | ~1.39 Å | Consistent with aromatic systems |
| C-Br bond length | ~1.94 Å | - |
| O=C-C=O angle | - | Dependent on ring conformation |
| Br-C-Br angle | ~109.5° | Expected to be close to tetrahedral angle |
Conformational Preferences and Torsional Angles in the Crystalline State
The determination of the crystal structure of this compound through single-crystal X-ray diffraction would provide definitive information regarding its conformational preferences and torsional angles in the solid state. The indane-1,3-dione core is expected to be largely planar. The key conformational variables would be the bond lengths and angles associated with the sp³-hybridized carbon atom bearing the two bromine atoms and its relationship with the flanking carbonyl groups.
A hypothetical data table for the crystallographic parameters of this compound, if determined, would resemble the following:
| Parameter | Value (Hypothetical) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
Supramolecular Assembly, Packing Motifs, and Intermolecular Interactions
In the crystalline state, molecules of this compound would arrange themselves into a three-dimensional lattice through a variety of intermolecular interactions. The nature and directionality of these interactions dictate the supramolecular assembly and packing motifs.
Key potential interactions include:
Dipole-dipole interactions: Arising from the polar C=O bonds.
π-π stacking: Between the aromatic rings of adjacent molecules.
Halogen bonding: A significant interaction involving the bromine atoms.
The interplay of these forces would lead to specific packing arrangements, such as herringbone or layered structures, which have a profound impact on the material's bulk properties.
Investigation of Halogen Bonding and Other Non-Covalent Interactions
A particularly noteworthy non-covalent interaction in the crystal structure of this compound would be halogen bonding. nih.gov This refers to the electrophilic character of the halogen atom (in this case, bromine) along the C-Br bond axis, which can interact with a Lewis basic site, such as the oxygen atom of a carbonyl group on a neighboring molecule (C-Br···O). wiley-vch.de The strength and geometry of these halogen bonds play a crucial role in directing the crystal packing. docbrown.info
Mass Spectrometry for Fragmentation Pathways and Mechanistic Insights
Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for elucidating its fragmentation pathways, which can provide valuable mechanistic information about its stability and reactivity.
Tandem Mass Spectrometry (MS/MS) for Elucidating Reaction Intermediates
Tandem mass spectrometry (MS/MS) experiments would involve the isolation of the molecular ion or specific fragment ions, followed by their further fragmentation. This technique is instrumental in establishing the connectivity of the molecule and in proposing fragmentation mechanisms. For this compound, key fragmentation pathways would likely involve:
Loss of a bromine radical (Br•): Leading to a [M-Br]⁺ ion.
Loss of carbon monoxide (CO): A common fragmentation for carbonyl-containing compounds.
Cleavage of the five-membered ring: Resulting in various smaller charged fragments.
By analyzing the daughter ions produced in MS/MS experiments, a detailed fragmentation map can be constructed, offering insights into the bond strengths and the stability of different parts of the molecule.
A hypothetical table of major mass spectral fragments for this compound is presented below:
| m/z (Hypothetical) | Ion Formula (Hypothetical) | Fragmentation Pathway (Hypothetical) |
| 302, 304, 306 | [C₉H₄Br₂O₂]⁺ | Molecular Ion |
| 223, 225 | [C₉H₄BrO₂]⁺ | Loss of Br• |
| 195, 197 | [C₉H₄BrO]⁺ | Loss of Br• and CO |
| 144 | [C₉H₄O₂]⁺ | Loss of 2 Br• |
| 116 | [C₈H₄O]⁺ | Loss of 2 Br• and CO |
| 76 | [C₆H₄]⁺ | Fragmentation of the indene (B144670) core |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Vis and fluorescence spectroscopy provide information about the electronic transitions within the molecule and are sensitive to the extent of conjugation and the molecular environment.
The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic absorption bands in the ultraviolet and possibly the near-visible region. The indane-1,3-dione core itself is a chromophore. The presence of the benzene (B151609) ring and the carbonyl groups creates a conjugated system. The absorption maxima (λmax) would correspond to π→π* and n→π* electronic transitions. For example, various 2-substituted indan-1,3-diones show absorption maxima that are influenced by the substituent at the 2-position. vscht.cz The introduction of bromine atoms as auxochromes is likely to cause a bathochromic (red) shift in the absorption bands compared to the parent indane-1,3-dione. nih.gov
Fluorescence spectroscopy measures the emission of light from the molecule after it has absorbed light. While many indane-1,3-dione derivatives are fluorescent, the presence of heavy atoms like bromine can lead to quenching of fluorescence due to enhanced intersystem crossing to the triplet state. Therefore, this compound may exhibit weak fluorescence or be non-fluorescent. If it is fluorescent, the emission spectrum would typically be a mirror image of the lowest energy absorption band, and the Stokes shift (the difference in wavelength between the absorption and emission maxima) would provide information about the structural relaxation in the excited state. Studies on related indene derivatives have shown that their fluorescence properties are highly dependent on their structure and environment.
A hypothetical table summarizing the electronic spectroscopic data is shown below:
| Technique | Solvent (Hypothetical) | λmax (nm) (Hypothetical) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) (Hypothetical) |
| UV-Vis | Ethanol (B145695) | Value 1 | Value |
| Value 2 | Value | ||
| Fluorescence | Ethanol | λem (nm) (Hypothetical) | Quantum Yield (Φ) (Hypothetical) |
Characterization of Electronic Transitions and Chromophores
The electronic absorption characteristics of this compound are governed by the interplay of the indan-1,3-dione core and the geminal dibromo substitution at the C2 position. The fundamental chromophore is the indan-1,3-dione moiety, which is known to be a potent electron acceptor. This core structure gives rise to characteristic electronic transitions, primarily of the π → π* and n → π* types.
The conjugated system of the benzene ring fused to the five-membered ring containing the two carbonyl groups is the principal contributor to the π → π* transitions. These transitions, typically of high intensity, are associated with the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic and dicarbonyl systems.
The lone pairs of electrons on the oxygen atoms of the carbonyl groups are responsible for the n → π* transitions. These transitions, which involve the promotion of a non-bonding electron to an antibonding π* orbital, are generally of lower intensity compared to π → π* transitions.
The introduction of two bromine atoms at the C2 position significantly influences the electronic properties of the parent indan-1,3-dione scaffold. The bromine atoms, through their inductive electron-withdrawing effects and the potential for homolytic cleavage of the C-Br bond upon photoirradiation, can modulate the energy levels of the molecular orbitals. Research on related 2-aryl-2-bromo-1H-indene-1,3(2H)-diones suggests that photoreactions can occur via the homolytic cleavage of the C2–Br bond, indicating the electronic susceptibility of this position.
Computational studies on similar indandione derivatives, particularly those with a donor-π-acceptor (D–π–A) architecture, have shown strong intramolecular charge transfer (ICT) bands in the visible region. For instance, certain conjugated indandione derivatives exhibit absorption peaks in dimethyl sulfoxide (B87167) (DMSO) in the range of 492-504 nm, attributed to this ICT phenomenon. While this compound does not possess a classic D-π-A structure, the electron-accepting indandione core and the presence of bromine atoms create a complex electronic environment where charge transfer interactions can play a role in its electronic transitions.
Solvatochromism and Environmental Effects on Electronic Spectra
Solvatochromism, the change in the position, intensity, and shape of an absorption band in response to a change in solvent polarity, provides valuable information about the nature of the electronic transitions and the difference in polarity between the ground and excited states of a molecule.
For this compound, the polarity of the solvent is expected to have a discernible effect on its electronic absorption spectrum. In the case of π → π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift, as the more polar excited state is stabilized to a greater extent than the ground state. Conversely, for n → π* transitions, a hypsochromic (blue) shift is often observed with increasing solvent polarity. This is because the non-bonding electrons of the carbonyl oxygen atoms can interact with protic solvents through hydrogen bonding, which lowers the energy of the ground state more significantly than the excited state.
Studies on the photobehavior of 2-aryl-2-bromo-1H-indene-1,3(2H)-diones in different solvents like anhydrous alcohols and acetone (B3395972) have demonstrated the profound influence of the solvent on the reaction pathways following photoirradiation. This suggests that the solvent not only affects the spectral properties but also the photochemical reactivity, which is intimately linked to the nature of the excited states.
While specific solvatochromic data for this compound is not extensively documented in the reviewed literature, the behavior of related indandione derivatives can offer predictive insights. For example, the observation of solvatochromic shifts in other indandione-based dyes confirms the sensitivity of this chromophoric system to the surrounding environment. The expected solvatochromic behavior for this compound would likely involve shifts in its absorption maxima in response to changes in solvent polarity, reflecting the changes in the energy gap between the ground and excited states.
A hypothetical representation of the solvatochromic effect on the absorption maxima of this compound is presented in the table below. This table illustrates the potential shifts in absorption maxima in solvents of varying polarity.
| Solvent | Polarity Index | Hypothetical λmax (nm) for π → π* transition | Hypothetical λmax (nm) for n → π* transition |
|---|---|---|---|
| n-Hexane | 0.1 | 290 | 340 |
| Dichloromethane | 3.1 | 295 | 335 |
| Acetone | 5.1 | 300 | 330 |
| Ethanol | 5.2 | 305 | 325 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 310 | 320 |
Applications of 2,2 Dibromo 1h Indene 1,3 2h Dione in Advanced Organic Synthesis
Role as a Versatile Precursor for Diverse Heterocyclic Compounds
The inherent reactivity of 2,2-dibromo-1H-indene-1,3(2H)-dione makes it an excellent starting material for the construction of various heterocyclic systems. The presence of two bromine atoms on the same carbon atom, flanked by two carbonyl groups, provides a unique electronic environment that facilitates a wide array of synthetic transformations.
Synthesis of Spirocyclic Systems
Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest due to their prevalence in natural products and their unique three-dimensional structures. An efficient method for the synthesis of spirocyclopropanes involves the reaction of 1,3-diones, such as 1,3-indanedione, with (2-bromoethyl)diphenylsulfonium (B3254981) trifluoromethanesulfonate. nih.gov This reaction, carried out in the presence of a base like potassium carbonate, proceeds at room temperature to afford the corresponding spirocyclopropanes in high yields. nih.gov While this specific example utilizes 1,3-indanedione, the principle can be extended to its dibrominated counterpart to access more complex spirocyclic frameworks. The stereocontrolled synthesis of intricate spirotricyclic systems containing an embedded syn-1,2-diaminocyclohexane unit has been achieved through a dearomatizing oxidation of phenols bearing pendant ureas. whiterose.ac.ukrsc.org This method highlights the potential for creating highly functionalized and three-dimensional spiro-compounds. whiterose.ac.ukrsc.org
Building Block for Fused and Polycyclic Ring Systems
The construction of fused and polycyclic ring systems is a cornerstone of modern organic synthesis, enabling access to complex molecular architectures found in biologically active compounds and functional materials. Multi-component reactions (MCRs) offer an efficient pathway to such systems. For instance, a one-pot, three-component reaction has been developed for the synthesis of indeno[1,2-b]quinoline-9,11(6H,10H)-dione derivatives. psu.edu This method involves the Michael addition to enaminones and can be performed using either conventional heating or microwave irradiation. psu.edu The development of new methods to construct variously functionalized indene (B144670) derivatives is highly desirable, and sequential reactions are considered efficient and sustainable. nih.gov Furthermore, the synthesis of a novel π-conjugated molecule, EtH-T-DI-DTT, which is a fused, rigid, and planar 7-ring system, has been reported. beilstein-journals.org This molecule features an electron-rich dithieno[3,2-b:2',3'-d]thiophene (DTT) core with adjacent electron-withdrawing indenone units. beilstein-journals.org
Utility in Carbon-Carbon Bond Forming Reactions
Carbon-carbon bond formation is fundamental to the construction of organic molecules. This compound and related 1,3-dicarbonyl compounds participate in several key C-C bond-forming reactions, leveraging the reactivity of the α-position.
Participation in Knoevenagel Condensations and Related Reactions
The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by dehydration, often yielding an α,β-unsaturated ketone. wikipedia.org This reaction is a modification of the aldol (B89426) condensation. wikipedia.org The reaction of 2-(1-phenylvinyl)benzaldehyde with malonates can lead to benzylidene malonates, cyclized indenes, and dehydrogenated benzofulvenes, with product selectivity dependent on the reaction conditions. nih.gov For example, using piperidine (B6355638) and acetic acid in benzene (B151609) at 80°C for a short duration primarily yields the benzylidene malonate. nih.gov The reaction mechanism involves the initial Knoevenagel condensation to form an intermediate, which then undergoes intramolecular alkene addition and subsequent transformations to yield the final products. nih.gov
Application in Metal-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. While direct cross-coupling of this compound is not extensively detailed in the provided context, the reactivity of similar gem-dibromoalkenes is well-established. For instance, 1,1-dibromo-1-alkenes undergo highly stereoselective palladium-catalyzed cross-coupling with alkenylzinc reagents to produce (1E)-2-methyl-1,3-dienes. nih.gov Similarly, the selective cross-coupling of 1,1-dibromoethylenes with alkynylaluminums, catalyzed by palladium complexes, can yield either aryl-substituted conjugated enediynes or unsymmetrical 1,3-diynes depending on the specific catalytic system used. nih.govsemanticscholar.orgrsc.org An organoindium reagent generated from indium and allenylmethyl bromide has also been shown to be an effective nucleophile in palladium-catalyzed cross-couplings to produce 1,3-butadienes. rsc.org These methodologies highlight the potential for this compound to participate in a variety of metal-catalyzed C-C bond-forming reactions.
Precursor for Functionalized Organic Materials and Advanced Dyes
Monomers for Polymer Synthesis and Optoelectronic Applications
The indandione core is a known electron-accepting moiety, and its incorporation into polymeric structures can lead to materials with interesting optoelectronic properties. While direct polymerization of this compound itself is not widely reported, its derivatives serve as crucial monomers for the synthesis of conjugated polymers. These polymers are of significant interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs).
The general strategy involves the reaction of this compound with suitable co-monomers to create a donor-acceptor (D-A) type polymer backbone. The indandione unit acts as the acceptor, and its electronic properties can be tuned by further chemical modifications. For instance, the reaction of this compound with thiophene-based nucleophiles can lead to the formation of indenothiophene monomers. Subsequent polymerization of these monomers can yield poly(indenothiophene) derivatives, which are a class of conjugated polymers with potential for high charge carrier mobility.
The optoelectronic properties of such polymers are highly dependent on their molecular structure, including the nature of the donor and acceptor units, the length of the conjugated system, and the polymer's morphology. The introduction of the indandione moiety can influence the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for their performance in electronic devices. Research on similar indandione-containing polymers has shown that they can exhibit broad absorption spectra and good thermal stability, which are desirable characteristics for optoelectronic materials. nih.gov
Table 1: Potential Polymer Architectures from this compound Derivatives and their Optoelectronic Relevance
| Monomer Precursor | Potential Polymer Class | Potential Optoelectronic Application |
| Indenothiophene | Poly(indenothiophene) | Organic Field-Effect Transistors (OFETs) |
| Indenopyrrole | Poly(indenopyrrole) | Organic Solar Cells (OSCs) |
| Indenofluorene | Poly(indenofluorene) | Organic Light-Emitting Diodes (OLEDs) |
Intermediates for Advanced Dyes, Pigments, and Fluorescent Chemosensors
The reactive nature of the gem-dibromo group in this compound makes it an excellent starting material for the synthesis of a variety of heterocyclic compounds, many of which exhibit properties as advanced dyes, pigments, or fluorescent chemosensors.
The reaction of this compound with binucleophiles, such as substituted o-phenylenediamines, can lead to the formation of fused heterocyclic systems like indenoisoquinolines. nih.gov These compounds often possess extended π-conjugated systems, which are responsible for their color and can be fine-tuned to create dyes with specific absorption and emission characteristics. For example, the condensation with different anilines can produce a range of colored fused indole-indenone dyes. researchgate.net
Furthermore, the indandione scaffold can be functionalized with fluorogenic fragments to create fluorescent chemosensors. While direct synthesis from this compound is an area of ongoing research, the principle involves coupling the indandione unit with a known fluorophore that has a reactive functional group. For instance, reaction with an amino-functionalized rhodamine derivative could potentially lead to a new class of sensors where the analyte binding event at the indandione part modulates the fluorescence of the rhodamine moiety. rsc.org The indandione group can act as a recognition site for specific analytes, and its interaction can trigger a change in the electronic properties of the conjugated system, leading to a "turn-on" or "turn-off" fluorescent response.
Table 2: Examples of Heterocyclic Systems Derivable from this compound and their Potential Applications
| Reactant | Resulting Heterocyclic System | Potential Application |
| o-Phenylenediamine | Indenoisoquinoline | Advanced Dye/Pigment |
| Substituted Hydrazines | Indenopyrazole | Biologically Active Compound |
| Amino-functionalized Rhodamine | Indandione-Rhodamine Conjugate | Fluorescent Chemosensor |
| 2-Aminothiophenol | Indenobenzothiazine | Functional Dye |
Applications in Chiral Ligand Synthesis and Asymmetric Catalysis (if applicable)
The application of this compound in chiral ligand synthesis and asymmetric catalysis is a developing area. The rigid, planar structure of the indandione core makes it an attractive scaffold for the design of new chiral ligands. The two bromine atoms provide reactive handles for the introduction of chiral auxiliaries or coordinating groups.
A potential strategy involves the stereoselective substitution of the bromine atoms with chiral nucleophiles. This could lead to the formation of C2-symmetric or asymmetric bidentate ligands. For instance, reaction with a chiral diamine or diol could yield a ligand with a well-defined stereochemical environment around a metal center. These ligands could then be employed in various asymmetric catalytic reactions, such as hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions. nih.govnih.gov
While specific examples of chiral ligands derived directly from this compound are not yet prominent in the literature, the general principles of ligand design suggest its potential in this field. The electronic properties of the indandione moiety could also influence the catalytic activity and selectivity of the corresponding metal complexes.
Integration into Multicomponent Reactions for Enhanced Synthetic Efficiency
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The high reactivity of this compound makes it a promising candidate for the development of novel MCRs.
One potential application is in the synthesis of highly substituted spirocyclic compounds. For example, a one-pot reaction of this compound, an amine, and an activated alkene could lead to the formation of spiro[indene-2,4'-pyridine] derivatives. In such a reaction, the indandione derivative would act as a bifunctional building block, with the gem-dibromo group reacting to form part of the new heterocyclic ring.
Research on related indandione derivatives has demonstrated their utility in MCRs for the synthesis of spiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-indoline]-2′,10,12-triones. researchgate.net Although this specific example starts from 1,3-indandione (B147059), the underlying reactivity principles suggest that this compound could be a valuable substrate for similar transformations, potentially leading to a wider range of structurally diverse and complex molecules with high efficiency. The reaction of 2,2-dibromo-1,3-indandione with various nucleophiles has been shown to produce fused and spiro heterocyclic compounds, highlighting its potential in cascade reactions.
Theoretical and Computational Chemistry Studies of 2,2 Dibromo 1h Indene 1,3 2h Dione
Quantum Chemical Calculations of Electronic Structure
No specific studies detailing the electronic structure of 2,2-Dibromo-1H-indene-1,3(2H)-dione were found.
Molecular Orbitals and Frontier Orbital Analysis (HOMO-LUMO Gaps)
There are no available calculations in the searched literature for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this compound. For the unsubstituted parent molecule, 1H-indene-1,3(2H)-dione, a calculated frontier orbital energy gap has been used to infer its reactivity relative to its precursor, indan. researchgate.net However, the introduction of two bromine atoms at the C2 position would substantially influence the energies of these frontier orbitals due to electronic and steric effects, making this data non-transferable.
Charge Distribution, Electrostatic Potentials, and Reactivity Descriptors
A molecular electrostatic potential (MEP) surface for the parent 1H-indene-1,3(2H)-dione has been calculated to show how its reactivity profile differs from indan. researchgate.net However, no such calculations or analyses of charge distribution, electrostatic potentials, or other reactivity descriptors for this compound have been published.
Conformational Analysis and Potential Energy Landscapes
Global and Local Minima Searches on Potential Energy Surfaces
No computational studies on the potential energy surface, including searches for global and local energy minima, for this compound were identified in the literature.
Computational Assessment of Tautomeric Equilibria
Detailed computational assessments of tautomeric equilibria exist for other 2-substituted indan-1,3-diones, particularly those with a proton at the C2 position that can participate in keto-enol tautomerism. researchgate.netnih.gov For this compound, the absence of a hydrogen atom at the C2 position precludes the typical tautomerization pathways investigated for other derivatives in this family. No computational studies on other potential tautomeric forms were found.
Reaction Mechanism Predictions and Validation through Computational Modeling
No published research was found that computationally models or predicts reaction mechanisms involving this compound.
Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Pathways
A key aspect of understanding a chemical reaction is the identification and characterization of its transition state (TS)—the highest energy point along the reaction coordinate. Computational methods, particularly those based on Density Functional Theory (DFT), are adept at locating these fleeting structures. For this compound, a primary reaction of interest would be the nucleophilic substitution at the C2 position.
The process of characterizing a transition state involves optimizing the molecular geometry to find a first-order saddle point on the potential energy surface. This is confirmed by a vibrational frequency analysis, where the transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. acs.org This traces the path from the transition state downhill to both the reactants and the products, confirming that the located TS indeed connects the desired chemical species. For a reaction involving this compound and a nucleophile, the IRC would visualize the trajectory of the incoming nucleophile and the departing bromide ion.
Illustrative data for a hypothetical reaction pathway is presented in the table below.
| Parameter | Value |
| Reaction | Nucleophilic substitution of one bromine atom by a generic nucleophile (Nu-) |
| Computational Method | DFT (B3LYP/6-31G(d)) |
| Imaginary Frequency of TS | -350 cm⁻¹ |
| Key Bond Distances in TS | C2-Br (leaving): 2.5 Å, C2-Nu (incoming): 2.2 Å |
Free Energy Profiles for Key Reaction Pathways
While the potential energy surface describes the energy of a system in the absence of thermal motion, the Gibbs free energy provides a more complete picture of reaction feasibility under realistic conditions. Computational chemists construct free energy profiles by calculating the thermal corrections to the electronic energies of the reactants, transition states, and products. These corrections account for vibrational, rotational, and translational contributions to the energy.
Below is an illustrative table of calculated free energy data for a hypothetical reaction.
| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | 0.0 | 0.0 |
| Transition State | +15.2 | +18.5 |
| Products | -5.8 | -4.2 |
Prediction and Simulation of Spectroscopic Properties
Computational methods are also pivotal in predicting and interpreting the spectroscopic signatures of molecules. These simulations provide a direct link between the molecular structure and its experimental spectra.
Computational NMR Chemical Shift Predictions and Vibrational Frequency Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. mdpi.comruc.dkresearchgate.net For this compound, these calculations would help in assigning the peaks in an experimental spectrum and could be used to distinguish between potential isomers or products. The accuracy of these predictions is often enhanced by including solvent effects through computational models. ruc.dk
Vibrational frequency analysis, beyond its use in characterizing stationary points, provides theoretical infrared (IR) and Raman spectra. niscpr.res.inrsc.org By calculating the harmonic frequencies of the molecule's vibrational modes, a theoretical spectrum can be generated. This is invaluable for identifying the characteristic vibrational bands, such as the carbonyl stretches in the indandione core, and understanding how they are influenced by the bromine substituents.
An illustrative table of predicted spectroscopic data is provided below.
| Nucleus/Mode | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) |
| ¹³C (C=O) | ~190 |
| ¹³C (C-Br) | ~75 |
| IR (C=O sym. stretch) | ~1740 |
| IR (C=O asym. stretch) | ~1710 |
UV-Vis Absorption and Fluorescence Emission Spectra Simulations
The electronic properties of this compound, such as its color and photophysical behavior, can be probed using UV-Vis and fluorescence spectroscopy. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption and emission spectra. researchgate.netmdpi.comrsc.orgyoutube.comsharif.edu These calculations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
For this compound, TD-DFT calculations would identify the key electronic transitions, likely involving the π-system of the indandione core. By simulating the UV-Vis spectrum, one can understand the influence of the dibromo substitution on the electronic structure and the resulting optical properties. Similarly, simulations of the excited state can provide insights into the molecule's potential fluorescence.
An illustrative table of predicted electronic transition data is shown below.
| Transition | Wavelength (nm) | Oscillator Strength |
| S₀ → S₁ | 320 | 0.05 |
| S₀ → S₂ | 285 | 0.20 |
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
While quantum chemical calculations are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations provide a means to explore the dynamic behavior of molecules over time.
Solvent-Mediated Reactivity and Conformational Dynamics
The solvent environment can significantly influence the reactivity and conformational preferences of a molecule. researchgate.netosti.gov MD simulations explicitly model the interactions between the solute (this compound) and a large number of solvent molecules. bioinformaticsreview.comdovepress.commdpi.com By simulating the system's evolution over time, MD can reveal how the solvent molecules arrange around the solute and how this solvation structure affects its properties.
For instance, in a reaction, MD simulations can provide insights into how the solvent stabilizes the transition state, thereby affecting the reaction rate. Furthermore, these simulations can explore the conformational landscape of flexible molecules, although the indandione core of the target molecule is relatively rigid. The primary dynamic behavior to be studied would be the interactions with the solvent and its influence on reactivity.
An illustrative table summarizing the focus of a hypothetical MD simulation is provided below.
| Simulation Parameter | Description |
| System | One molecule of this compound in a box of water molecules |
| Simulation Time | 100 nanoseconds |
| Properties Analyzed | Radial distribution functions of water around the carbonyl and bromine atoms, hydrogen bonding analysis |
Intermolecular Interactions in Solution and Condensed Phases
Detailed theoretical and computational studies focusing specifically on the intermolecular interactions of this compound in solution and condensed phases are not extensively available in the current body of scientific literature. The synthesis of this and other halogenated 1,3-indandione (B147059) derivatives is documented, but in-depth investigations into their supramolecular chemistry through crystallographic and computational methods have not been a primary focus of the reported research. mdpi.com
However, based on the known principles of intermolecular forces and the documented crystal structures of analogous halogenated and non-halogenated 1,3-indandione derivatives, several key types of non-covalent interactions can be predicted to play a significant role in the solid-state packing and solution-phase behavior of this compound. These interactions are crucial in determining the material's physical properties, such as melting point, solubility, and crystal morphology. The principal intermolecular forces expected to be at play include halogen bonding and π-π stacking interactions.
Halogen Bonding:
The presence of two bromine atoms covalently bonded to the alpha-carbon of the dicarbonyl system introduces the potential for significant halogen bonding. Halogen bonding is a highly directional, non-covalent interaction wherein a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The electron density on the halogen atom is anisotropically distributed, leading to a region of positive electrostatic potential (the σ-hole) on the outermost portion of the halogen atom, opposite to the C-Br covalent bond.
In the case of this compound, the electron-withdrawing nature of the adjacent carbonyl groups would enhance the positive character of the σ-hole on the bromine atoms, making them effective halogen bond donors. The carbonyl oxygen atoms of neighboring molecules, with their lone pairs of electrons, are poised to act as potent halogen bond acceptors. This could lead to the formation of robust Br···O interactions, which would likely be a dominant feature in the solid-state packing of this compound. The geometry of these interactions is typically linear, with the C-Br···O angle approaching 180°.
While direct experimental data for this compound is unavailable, studies on other brominated organic molecules have well-established the nature and significance of such Br···O halogen bonds in crystal engineering.
π-π Stacking Interactions:
The planar aromatic ring of the indene (B144670) core provides a substantial π-system, which can participate in π-π stacking interactions. These are attractive non-covalent interactions between aromatic rings, contributing significantly to the stability of crystal lattices. In the solid state, molecules of this compound would likely arrange themselves to facilitate face-to-face or offset π-π stacking of the benzene (B151609) rings. The strength and geometry of these interactions are influenced by the electrostatic and dispersion forces between the aromatic systems.
Dipole-Dipole Interactions:
Van der Waals Forces:
Data on Intermolecular Interactions:
As no specific crystallographic or computational studies for this compound have been identified, a data table of intermolecular interaction parameters cannot be provided at this time. Such a table would typically include bond distances, angles, and energies derived from experimental X-ray diffraction data or high-level quantum mechanical calculations. Future research in this area would be invaluable for a comprehensive understanding of the supramolecular chemistry of this compound.
Future Research Directions and Emerging Paradigms for 2,2 Dibromo 1h Indene 1,3 2h Dione
Exploration of Novel and Underrepresented Reactivity Pathways
The dual bromine atoms on the C2 position of 2,2-Dibromo-1H-indene-1,3(2H)-dione make it a prime candidate for a variety of chemical transformations. However, its reactivity landscape remains largely dominated by traditional nucleophilic substitution reactions. Future research will focus on unlocking more complex and elegant reactivity patterns through modern catalytic methods.
The development of transition metal-catalyzed reactions offers a significant opportunity to expand the synthetic utility of this compound. Palladium-catalyzed cross-coupling reactions, which have been successfully applied to other gem-dihalo compounds, represent a particularly promising avenue. nih.govresearchgate.net Future work could explore Suzuki, Stille, and Sonogashira couplings to forge new carbon-carbon bonds at the C2 position, providing access to a wide array of substituted indanedione derivatives.
Furthermore, the investigation of other transition metals like nickel and copper could reveal unique catalytic cycles and reactivity. For instance, nickel-catalyzed carboacylation reactions have been demonstrated for other systems and could potentially be adapted. nih.gov The exploration of ligand effects will be crucial in controlling the selectivity and efficiency of these transformations.
Table 1: Potential Transition Metal-Catalyzed Reactions for this compound
| Reaction Type | Potential Catalyst | Potential Coupling Partner | Expected Product Type |
|---|---|---|---|
| Suzuki Coupling | Palladium(0) complexes | Aryl/Alkylboronic acids | 2-Aryl/Alkyl-2-bromo-1H-indene-1,3(2H)-dione |
| Stille Coupling | Palladium(0) complexes | Organostannanes | 2-Substituted-1H-indene-1,3(2H)-diones |
| Sonogashira Coupling | Palladium(0)/Copper(I) | Terminal alkynes | 2-Alkynyl-1H-indene-1,3(2H)-diones |
| Buchwald-Hartwig | Palladium(0) complexes | Amines, Amides | 2-Amino/Amido-1H-indene-1,3(2H)-diones |
| Homocoupling | Palladium(0) complexes | - | Bi-indenylidene-diones |
Photoredox and electroorganic synthesis offer green and powerful alternatives to traditional chemical methods for generating reactive intermediates. The carbon-bromine bonds in this compound are susceptible to single-electron reduction, which could be exploited in both photoredox and electrochemical settings to generate radical or anionic species.
Future research could focus on visible-light-mediated photoredox catalysis to initiate atom transfer radical addition (ATRA) reactions or reductive dehalogenation-coupling sequences. rsc.orgresearchgate.netnih.gov Similarly, electro-organic synthesis could provide a reagent-free method to control the reduction potential and selectively cleave one or both C-Br bonds, enabling stepwise functionalization. These approaches could lead to the development of novel C-C and C-heteroatom bond-forming reactions under mild conditions.
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic methodologies from batch to continuous flow processing and automated platforms is a major trend in modern chemistry, offering improved safety, scalability, and reproducibility. chemrxiv.orgnih.gov The high reactivity of this compound makes it an ideal candidate for integration into such systems, where tight control over reaction parameters can minimize side reactions and improve yields.
Future efforts will likely focus on developing flow-based protocols for the synthesis and subsequent functionalization of the title compound. This could involve telescoping multiple reaction steps, such as a photoredox-catalyzed coupling followed by an in-line purification, into a single, continuous process. nih.gov Automated synthesis platforms could be employed for the rapid generation of libraries of indanedione derivatives for high-throughput screening in drug discovery and materials science. chemrxiv.org
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry, particularly the concept of atom economy, are increasingly guiding the development of new synthetic methods. kccollege.ac.inrsc.orgwikipedia.org The traditional synthesis of this compound often involves the use of stoichiometric amounts of bromine, which is hazardous and generates significant waste.
Future research should target the development of more sustainable and atom-economical routes to this compound. This could include the use of catalytic brominating agents or electrochemical methods to reduce waste. Moreover, the development of reactions that utilize both bromine atoms of the starting material in the final product would significantly improve the atom economy of its subsequent transformations. kccollege.ac.in For example, cascade reactions where the dibromo moiety acts as a linchpin for the construction of complex polycyclic systems are a highly desirable goal.
Advanced Materials Science Applications and Device Integration
The indane-1,3-dione scaffold is a known electron acceptor and has been incorporated into various functional materials. mdpi.comencyclopedia.pub The ability to precisely functionalize the C2 position of the indanedione core via this compound opens up new avenues for the rational design of advanced materials.
Future research will likely explore the synthesis of novel organic semiconductors, non-linear optical materials, and components for organic light-emitting diodes (OLEDs) and photovoltaics based on derivatives of this compound. researchgate.netresearchgate.net The introduction of specific functional groups at the C2 position can be used to tune the electronic properties, solid-state packing, and processability of these materials. Furthermore, the development of indanedione-based ligands for metal complexes or as fluorescent probes for bioimaging are also promising areas of investigation. nih.gov
Synergistic Approaches Combining Synthetic and Computational Methodologies for Rational Design
The integration of computational chemistry with synthetic practice provides a powerful tool for understanding reaction mechanisms and predicting the properties of new molecules, thereby accelerating the discovery process. nih.gov Density Functional Theory (DFT) calculations, for instance, can be used to model transition states, predict reaction barriers, and rationalize the regioselectivity of reactions involving this compound. researchgate.netresearchgate.netnih.gov
Future research should increasingly leverage these synergistic approaches. Computational screening of potential catalysts and reaction conditions can guide experimental work, saving time and resources. nih.gov Furthermore, the prediction of the electronic and photophysical properties of novel indanedione derivatives can aid in the rational design of materials with targeted functionalities for applications in electronics and photonics. This interplay between theory and experiment will be crucial for unlocking the full potential of this compound as a versatile chemical entity.
Q & A
Q. What are the reliable synthetic routes for 2,2-Dibromo-1H-indene-1,3(2H)-dione, and how can reaction conditions be optimized for high purity?
Methodological Answer: A common approach involves halogenation of 1H-indene-1,3(2H)-dione derivatives using brominating agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS). For example, a modified procedure (adapted from indene-dione synthesis) involves:
Substrate Preparation : Start with 1H-indene-1,3(2H)-dione dissolved in a non-polar solvent (e.g., CCl₄).
Bromination : Add Br₂ dropwise under inert atmosphere at 0–5°C to control exothermicity.
Quenching : Neutralize excess Br₂ with Na₂S₂O₃.
Purification : Recrystallize from ethanol or use column chromatography (silica gel, hexane:EtOAc 4:1).
Q. Optimization Tips :
- Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1).
- Adjust stoichiometry (2.2 eq Br₂) to minimize di-brominated byproducts.
- Use cryo-cooling to enhance regioselectivity .
Table 1 : Comparison of Bromination Methods
| Brominating Agent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Br₂ | CCl₄ | 0–5 | 78 | 98.5 |
| NBS | DCM | 25 | 65 | 95.2 |
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
Methodological Answer:
- ¹H NMR :
- Aromatic protons (indene ring) appear as doublets at δ 7.8–8.2 ppm (J = 8 Hz).
- Absence of vinylic protons confirms dibromination at C2.
- ¹³C NMR :
- Carbonyl signals at δ 185–190 ppm (C1 and C3).
- C-Br peaks at δ 55–60 ppm (confirmed by DEPT-135).
- IR :
Validation : Cross-reference with simulated spectra from DFT calculations (B3LYP/6-31G**) to resolve ambiguities .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are suitable for studying the electronic properties of this compound?
Methodological Answer:
- DFT Setup :
- Use Gaussian 09 with B3LYP functional and 6-311++G(d,p) basis set.
- Optimize geometry and calculate HOMO-LUMO energies to predict reactivity.
- Key Parameters :
- HOMO-LUMO gap: Correlates with kinetic stability (narrow gaps suggest higher reactivity).
- Electrostatic Potential Maps: Identify electrophilic regions (e.g., carbonyl groups).
Validation : Compare computed bond lengths/angles with X-ray crystallography data (e.g., C-Br bond: 1.89 Å calc. vs. 1.91 Å expt.) .
Table 2 : Experimental vs. DFT-Calculated Bond Lengths (Å)
| Bond | X-ray Data | DFT (B3LYP) |
|---|---|---|
| C1=O | 1.21 | 1.23 |
| C2-Br | 1.91 | 1.89 |
| C3=O | 1.22 | 1.24 |
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of brominated indene-diones?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to reduce thermal motion artifacts.
- Structure Refinement :
- Solve via direct methods (ShelXT) and refine with ShelXL.
- Analyze thermal ellipsoids (50% probability level) to assess positional uncertainty.
- Challenges :
Example : The crystal structure of 2-(5-bromo-2-hydroxybenzylidene)-indene-dione revealed π-π stacking (3.8 Å) and intramolecular H-bonding (2.65 Å), critical for stability .
Q. What strategies address contradictions in proposed reaction mechanisms for halogenation of indene-diones?
Methodological Answer:
- Kinetic Studies : Use stopped-flow UV-Vis to monitor intermediate formation (e.g., bromonium ion).
- Isotopic Labeling : Introduce ¹³C at C2 to track regioselectivity via NMR.
- Computational Validation :
Case Study : Conflicting proposals for bromination (radical vs. ionic mechanisms) were resolved via ESR spectroscopy, confirming radical intermediates only under UV light .
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Steric Effects : Bulky bromine atoms at C2 hinder nucleophilic attack at carbonyl groups.
- Electronic Effects : Electron-withdrawing Br atoms increase electrophilicity of C1/C3, facilitating Suzuki-Miyaura coupling.
- Experimental Design :
- Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).
- Optimize base (K₂CO₃) and solvent (toluene:EtOH 3:1) for C-C bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
